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Compound of Interest

Compound Name: 3-Phenyl-1H-1,2,4-triazole

Cat. No.: B1328769 Get Quote

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Phenyl-1H-1,2,4-
triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Phenyl-1H-1,2,4-triazole is a heterocyclic aromatic compound that serves as a crucial

scaffold in medicinal chemistry and materials science. The 1,2,4-triazole ring is a key

pharmacophore found in a wide array of therapeutic agents, including well-known antifungal

and anticancer drugs. The presence of a phenyl group at the 3-position imparts specific steric

and electronic properties that influence the molecule's biological activity and physical

characteristics. This technical guide provides a comprehensive overview of the core chemical

and physical properties of 3-Phenyl-1H-1,2,4-triazole, its spectroscopic profile, common

synthetic routes, and its significance as a precursor for derivatives with broad biological

activities.

Chemical and Physical Properties
The fundamental properties of 3-Phenyl-1H-1,2,4-triazole are summarized below. The

molecule exists in tautomeric forms, primarily the 1H, 2H, and 4H forms, with the 2H tautomer

often being prevalent. Data presented here may correspond to a specific tautomer or a

predicted value for the mixture.
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Table 1: Summary of Physical and Chemical Properties

Property Value Source

Molecular Formula C₈H₇N₃ N/A

Molecular Weight 145.16 g/mol N/A

Appearance Crystalline solid General Observation

Melting Point 177 °C (for 2H-tautomer) [1]

Boiling Point 332.7 ± 25.0 °C (Predicted) [1]

pKa
9.82 ± 0.20 (Predicted, for 2H-

tautomer)
[1]

Solubility

Soluble in polar organic

solvents like ethanol and

methanol; limited solubility in

water.

[2]

Note: The unsubstituted 1H-1,2,4-triazole has experimental pKa values of 2.45 (for the

conjugate acid) and 10.26.[3]

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of 3-
Phenyl-1H-1,2,4-triazole. While specific high-resolution spectra for this exact compound are

not readily available in the cited literature, the expected and characteristic data based on its

structure and analysis of similar derivatives are compiled below.

Table 2: Summary of Spectroscopic Data
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Technique Characteristic Peaks / Signals

¹H NMR

Expected Signals (in CDCl₃ or DMSO-d₆): • δ

~8.0-8.2 ppm (m, 2H, ortho-protons of phenyl

ring) • δ ~7.4-7.6 ppm (m, 3H, meta/para-

protons of phenyl ring) • δ ~8.5-9.0 ppm (s, 1H,

C5-H of triazole ring) • δ ~13-15 ppm (br s, 1H,

N-H of triazole ring, if not exchanged)

¹³C NMR

Expected Signals (in CDCl₃ or DMSO-d₆): • δ

~160-165 ppm (C3-Phenyl) • δ ~145-150 ppm

(C5-H) • δ ~125-135 ppm (Phenyl carbons)

IR Spectroscopy

• 3150-3100 cm⁻¹ (N-H stretching)[4] • 3100-

3000 cm⁻¹ (Aromatic C-H stretching)[4] • 1600-

1550 cm⁻¹ (C=N stretching)[5] • 1540-1500

cm⁻¹ (N=N stretching)[4] • 1500-1400 cm⁻¹

(Aromatic C=C stretching)[4][5]

Mass Spectrometry

• Molecular Ion (M⁺): m/z 145 • Key Fragments:

Ring cleavage is common. Characteristic

fragmentation of the 1,2,4-triazole ring involves

the loss of molecules like HCN (m/z 27) or N₂

(m/z 28)[6].

Synthesis and Experimental Protocols
General Synthesis Workflow
A common and efficient method for synthesizing 1,2,4-triazole derivatives involves the

condensation and cyclization of a carboxylic acid hydrazide with formamide. This

straightforward approach provides good yields and tolerates a variety of functional groups.[7]
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A generalized workflow for the synthesis of 3-Phenyl-1H-1,2,4-triazole.

Experimental Protocols
Synthesis of 3-Phenyl-1H-1,2,4-triazole (Representative Protocol)

A mixture of benzohydrazide (1 mole equivalent) and formamide (5-10 mole equivalents) is

placed in a round-bottom flask equipped with a reflux condenser.

The mixture is heated to 150-180 °C and refluxed for 4-6 hours. The reaction progress can

be monitored using Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, during which the

product often precipitates.

The mixture is then poured into ice-cold water to induce further precipitation.

The resulting solid is collected by vacuum filtration, washed with cold water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent system, such

as ethanol/water.[8]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 300, 400, or 600 MHz spectrometer.[9][10] The sample is dissolved in a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9]

Infrared (IR) Spectroscopy: IR spectra are recorded using an FT-IR spectrometer, typically

with samples prepared as KBr pellets.[9] Absorption bands are reported in wavenumbers

(cm⁻¹).

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron

Ionization (EI) or Electrospray Ionization (ESI).[6] High-resolution mass spectrometry

(HRMS) is used to confirm the elemental composition.[10]

Biological Activity and Significance
The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, and its derivatives are

known to exhibit a vast range of biological activities. While 3-Phenyl-1H-1,2,4-triazole itself is

primarily a synthetic intermediate, the core structure it provides is fundamental to the

therapeutic action of many drugs. The introduction of various substituents onto the phenyl ring

or the triazole nitrogen atoms allows for the fine-tuning of activity against different biological

targets.
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The diverse biological activities stemming from the core 1,2,4-triazole scaffold.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://iasj.rdd.edu.iq/journals/uploads/2025/01/16/aadd5b1a2f308c8f0b00179ec7cc48b2.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra05468d/c6ra05468d1.pdf
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.642614/full
https://www.rsc.org/suppdata/c6/ra/c6ra05468d/c6ra05468d1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra05468d/c6ra05468d1.pdf
https://www.benchchem.com/pdf/Mass_Spectrometry_Fragmentation_of_1_2_4_Triazoles_A_Comparative_Guide.pdf
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.642614/full
https://www.benchchem.com/product/b1328769?utm_src=pdf-body
https://www.benchchem.com/product/b1328769?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The wide-ranging bioactivity of 1,2,4-triazole derivatives makes this class of compounds a

subject of intense research in the development of new therapeutic agents. Studies have shown

that these compounds can act as inhibitors of crucial enzymes, interact with cellular receptors,

and disrupt microbial cell membranes, highlighting their versatility as drug candidates.

Conclusion
3-Phenyl-1H-1,2,4-triazole is a foundational molecule with well-defined, albeit partially

predicted, chemical and physical properties. Its true value lies in its role as a versatile building

block for the synthesis of a multitude of derivatives with significant pharmacological potential.

The stability of the triazole ring combined with the synthetic accessibility of its derivatives

ensures that it will remain a molecule of high interest to researchers in medicinal chemistry,

drug discovery, and agrochemical development. This guide provides the core technical data

and protocols necessary for professionals working with this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Chemical and physical properties of 3-Phenyl-1H-1,2,4-
triazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1328769#chemical-and-physical-properties-of-3-
phenyl-1h-1-2-4-triazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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